molecular formula C18H19FN2O3 B12183547 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone

1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B12183547
M. Wt: 330.4 g/mol
InChI Key: FOBJSMYOXDBHAV-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes both oxygen and nitrogen heteroatoms, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the fluorophenyl and pyrrolyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: This compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory and anticancer properties, due to its ability to modulate specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of spirocyclic, fluorophenyl, and pyrrolyl moieties, providing a diverse range of chemical and biological activities.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-2-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C18H19FN2O3/c19-14-3-4-16(20-7-1-2-8-20)15(13-14)17(22)21-9-5-18(6-10-21)23-11-12-24-18/h1-4,7-8,13H,5-6,9-12H2

InChI Key

FOBJSMYOXDBHAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(C=CC(=C3)F)N4C=CC=C4

Origin of Product

United States

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